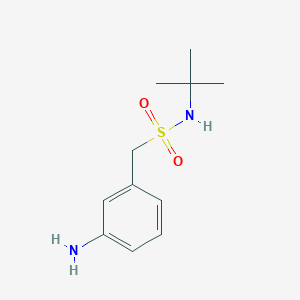
(3-aminophenyl)-N-tert-butylmethanesulfonamide
Overview
Description
(3-aminophenyl)-N-tert-butylmethanesulfonamide, or 3-APB, is an organosulfonamide compound that has been studied for its potential as a pharmaceutical agent. It is a small molecule that is structurally similar to other sulfonamides and is known to have a wide range of biological activities. 3-APB has been studied for its ability to inhibit enzymes, modulate the activity of ion channels, and regulate cell proliferation and apoptosis. In recent years, 3-APB has been studied for its potential applications in the treatment of neurological disorders, cancer, and other diseases.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Asymmetric Synthesis of Amines : tert-Butanesulfinamide derivatives are versatile intermediates for asymmetric synthesis, enabling the preparation of a wide range of enantioenriched amines. This methodology has been applied to synthesize α-branched amines, α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, demonstrating the importance of the tert-butylsulfinyl group in activating imines for nucleophilic addition and its facile removal post-synthesis (Ellman et al., 2002).
Material Science and Polymer Chemistry
- Low Dielectric Polyetherimides : Research on diamines related to 3-aminophenyl groups has led to the development of polyetherimides with low dielectric constants, indicating potential applications in the electronics industry for materials requiring high thermal stability and low electrical interference (Chen et al., 2017).
Catalytic Processes and Organic Transformations
- Catalytic Aminohydroxylation and Aziridination : Compounds related to tert-butylsulfonamide have been used as efficient nitrogen sources in catalytic processes, showcasing their utility in organic synthesis for introducing amino functionalities into olefins. The sulfonyl-nitrogen bond formed is readily cleavable under mild conditions, allowing for the easy liberation of the amino group (Gontcharov et al., 1999).
Antiviral and Antioxidant Activities
- Anti-Influenza Activity : Studies on aminomethanesulfonic acids and their derivatives, including N-(tert-butyl) variants, have explored their antioxidant and antiviral activities. Specific compounds have shown efficacy in inhibiting the reproduction of influenza virus strains, highlighting the potential of sulfonamide derivatives in medicinal chemistry for antiviral drug development (Khoma et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
It is known to interact with its target, the proto-oncogene tyrosine-protein kinase src . This interaction may lead to changes in the activity of the protein, potentially influencing cellular processes such as cell division and survival .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell division, survival, migration, and adhesion . The downstream effects of these changes could include alterations in cell growth and proliferation.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site in the body .
Result of Action
The molecular and cellular effects of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide’s action are likely to be related to its influence on the Proto-oncogene tyrosine-protein kinase Src . By interacting with this protein, the compound could affect cellular processes such as cell division and survival, potentially leading to changes in cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its target and exerts its effects .
Biochemical Analysis
Biochemical Properties
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide to the active sites of these enzymes, thereby influencing their activity and the overall metabolic processes.
Cellular Effects
The effects of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Molecular Mechanism
At the molecular level, 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in the conformation and activity of these biomolecules, ultimately affecting cellular processes. Furthermore, 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies have shown that 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function and overall health . High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular and physiological parameters at higher doses.
Metabolic Pathways
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these processes . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic reactions. For example, it can influence the activity of cytochrome P450 enzymes, which are essential for the metabolism of many compounds, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide can affect its activity and function, as its accumulation in specific tissues or organelles can enhance or inhibit its biochemical effects.
Subcellular Localization
The subcellular localization of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For instance, the presence of 1-(3-aminophenyl)-N-tert-butylmethanesulfonamide in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Properties
IUPAC Name |
1-(3-aminophenyl)-N-tert-butylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)13-16(14,15)8-9-5-4-6-10(12)7-9/h4-7,13H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWPSYDCHUINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




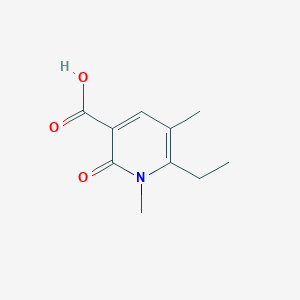
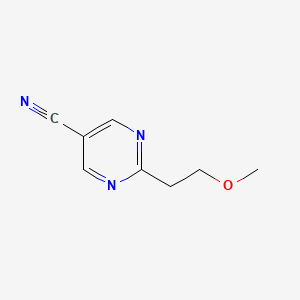



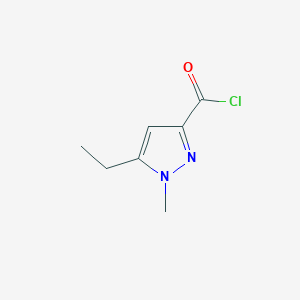
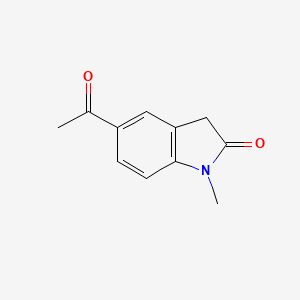
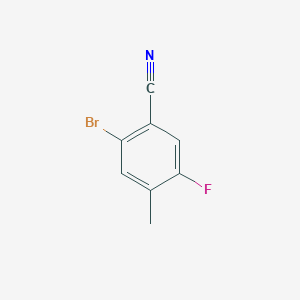
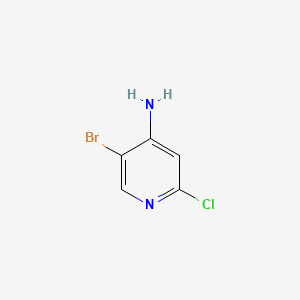
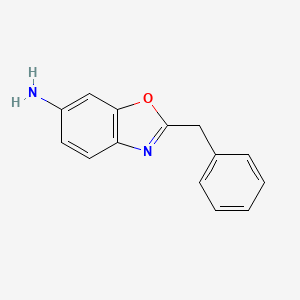
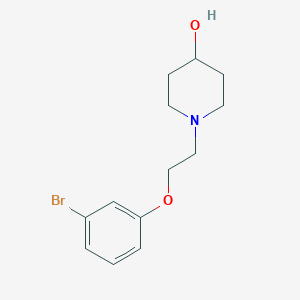
![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)
